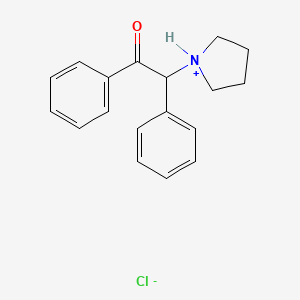

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride

Vue d'ensemble

Description

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl-acetophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride typically involves the reaction of acetophenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction: The ketone group in the acetophenone moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyrrolidone derivatives.

Reduction: Phenyl-2-(1-pyrrolidinyl)-ethanol.

Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHClNO

- SMILES : C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

- InChI : InChI=1S/C18H19NO/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15/h1-6,9-12,17H,7-8,13-14H2

This compound features a pyrrolidine ring and two phenyl groups, which contribute to its unique reactivity and interaction with biological systems.

Organic Synthesis

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups through electrophilic aromatic substitution reactions.

Pharmacological Studies

The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of this compound may exhibit activity against certain types of cancer and neurological disorders due to their ability to interact with specific receptors in the brain.

Forensic Science

In forensic applications, this compound can be used as a reference compound in toxicology screenings. Its unique chemical structure aids in the identification of substances in biological samples.

Case Study 1: Synthesis of Fluoxetine Precursors

A significant application of this compound is found in the synthesis of fluoxetine hydrochloride, an antidepressant. The synthesis involves the reduction of 2-(1-pyrrolidinyl)-acetophenone derivatives to produce key intermediates necessary for fluoxetine production. This process showcases the compound's utility in pharmaceutical chemistry .

Case Study 2: Antitumor Activity Exploration

Research conducted on derivatives of this compound has revealed promising antitumor properties. In vitro studies demonstrated that certain derivatives inhibited cell proliferation in various cancer cell lines, suggesting potential therapeutic applications .

Table 1: Comparison of Synthesis Methods

| Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Sodium Borohydride Reduction | Acetic Acid | 85 | Effective under mild conditions |

| Lithium Aluminum Hydride | Tetrahydrofuran | 75 | Requires strict anhydrous conditions |

| Chiral Reduction | Chiral Ligands | 90 | Enantioselective synthesis possible |

Mécanisme D'action

The mechanism of action of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenyl-acetophenone structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

α-Pyrrolidinovalerophenone (α-PVP): A stimulant compound with a similar pyrrolidine ring structure.

α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with a shorter alkyl chain.

4-Methyl-α-pyrrolidinohexanophenone (MPHP): A designer drug with a similar core structure.

Uniqueness

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Its distinct structure may result in different biological activities and applications compared to other similar compounds .

Activité Biologique

Overview

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, also known as 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride , is a synthetic compound belonging to the cathinone class of drugs. Its molecular formula is C18H20ClNO , with a molecular weight of 301.8 g/mol . This compound has garnered attention for its psychostimulant properties , impacting the central nervous system by enhancing neurotransmitter levels, particularly dopamine, norepinephrine, and serotonin.

The biological activity of this compound primarily involves the inhibition of neurotransmitter reuptake . This action leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, contributing to its stimulant effects. The compound's structure facilitates interactions with specific molecular targets, including various enzymes and receptors in the brain.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Increased Alertness : Users report heightened alertness and euphoria.

- Potential for Addiction : Due to its mechanism of action, it has a high potential for abuse, leading to dependence and withdrawal symptoms upon cessation.

- Health Risks : Long-term exposure can result in severe health issues such as cardiovascular problems, liver and kidney damage, and psychosis.

Case Studies and Research Findings

Research into this compound has highlighted various aspects of its biological activity:

-

Structure-Activity Relationship (SAR) Studies :

- SAR studies have shown that minor structural changes can significantly alter the compound's biological activity. For instance, substituting an ethyl group with a hydrogen atom shifted its activity from antagonist to agonist in certain receptor interactions .

- A notable finding includes the identification of a potent inhibitor of KCNQ2 channels with an IC50 value of 69 nM, demonstrating the compound's potential in modulating ion channels .

-

Comparative Analysis :

- Comparisons with similar compounds reveal unique features that contribute to its pharmacological profile. For example, while methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate shares structural similarities, it differs in methyl substitution which affects activity.

Toxicological Profile

The toxicological profile indicates that this compound is hazardous:

- LD50 Values : Studies have shown that it can be fatal at low doses, necessitating caution in handling and use .

- Regulatory Status : Due to its high toxicity and potential for abuse, it has been banned in several jurisdictions.

Synthesis Methods

The synthesis of this compound typically involves organic synthesis techniques that require careful control over reaction conditions to optimize yield and purity. The primary reactions include carbon-carbon bond formation, which can be monitored using High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Summary Table: Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C18H20ClNO | Potent psychostimulant with significant addictive potential |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C18H23NO | Similar structure but differs in methyl substitution |

| Acetophenone, 2-amino-2-phenyl-, hydrochloride | C14H14ClNO | Lacks pyrrolidine ring; primarily an amino derivative |

| 4'-(p-Hydroxyphenyl)-2-(1-pyrrolidinyl)acetophenone | C18H22NO3 | Contains hydroxy group; alters biological activity profile |

Propriétés

Numéro CAS |

27590-61-0 |

|---|---|

Formule moléculaire |

C18H20ClNO |

Poids moléculaire |

301.8 g/mol |

Nom IUPAC |

1,2-diphenyl-2-pyrrolidin-1-ylethanone;hydrochloride |

InChI |

InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H |

Clé InChI |

DZBGHEJUNJIOIJ-UHFFFAOYSA-N |

SMILES |

C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] |

SMILES canonique |

C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.